(R)-Oxybutynin, the pharmacologically active enantiomer of oxybutynin, is a synthetic anticholinergic agent. It is primarily recognized for its competitive antagonism of acetylcholine at muscarinic receptors. [] While the racemic mixture of oxybutynin has been widely used clinically, research increasingly focuses on the enantioselective properties of (R)-oxybutynin, particularly its potential for improved therapeutic benefits. [, , ]
(R)-Oxybutynin is derived from the racemic oxybutynin and has been noted for its enhanced pharmacological efficacy compared to its S-enantiomer. This compound is synthesized through various chemical methods that ensure the isolation of the R-form, which possesses most of the therapeutic effects associated with oxybutynin .
The synthesis of (R)-Oxybutynin typically involves several key steps:
(R)-Oxybutynin has a molecular formula of C22H31NO3 and a molecular weight of approximately 365.49 g/mol. Its structure features:
(R)-Oxybutynin participates in various chemical reactions relevant to its synthesis and application:
The mechanism of action for (R)-Oxybutynin involves:
(R)-Oxybutynin exhibits several notable physical and chemical properties:
(R)-Oxybutynin is primarily utilized in clinical settings for:
(R)-Oxybutynin is a single-enantiomer form of the antimuscarinic agent oxybutynin, characterized by a stereospecific carbon atom at the α-position of its phenylcyclohexylglycolic acid moiety. This chiral center confers absolute (R)-configuration, defined by the Cahn-Ingold-Prelog priority rules where substituents are arranged in the order: hydroxy group > phenylacetate chain > cyclohexyl group > hydrogen atom [1] [9]. The molecular formula is C₂₂H₃₁NO₃, with a molecular weight of 357.5 g/mol. The chiral structure critically determines its three-dimensional binding orientation to muscarinic receptors, making enantiomeric purity pharmacologically essential [8] [9]. The InChI Key (XIQVNETUBQGFHX-UHFFFAOYSA-N) and SMILES notation (CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O) are identical for both enantiomers, necessitating chiral chromatography for differentiation [1].
Pharmacological activity is heavily skewed toward the (R)-enantiomer. In vitro functional studies using isolated tissue preparations demonstrate that (R)-oxybutynin exhibits 12-88 times greater affinity for muscarinic receptors than the (S)-counterpart, depending on receptor subtype [2] [10]. The isomeric ratio [(S)-oxybutynin/(R)-oxybutynin] for half-maximal inhibitory concentration (IC₅₀) values is 12 for M₁ receptors in rabbit vas deferens, 88 for M₂ receptors in guinea pig atria, and 21 for M₃ receptors in guinea pig bladder [2]. Stereoselectivity persists in vivo, with potency ratios of 136:1 for mydriasis and 30:1 for salivary secretion inhibition in guinea pigs [2]. These differences arise from preferential binding of the (R)-enantiomer to the orthosteric site of muscarinic receptors, while the (S)-enantiomer shows negligible receptor occupancy at therapeutic concentrations [2] [8].
Table 1: Enantioselectivity of Oxybutynin in Functional Assays
Parameter | Tissue/Receptor | (S)/(R) Potency Ratio |
---|---|---|
Receptor Affinity (Kᵢ) | Rabbit Vas Deferens (M₁) | 12:1 |
Guinea Pig Atria (M₂) | 88:1 | |
Guinea Pig Bladder (M₃) | 21:1 | |
In Vivo Effect (ED₅₀) | Bladder Contraction | 21:1 |
Mydriasis | 136:1 | |
Salivary Secretion | 30:1 |
Source: Derived from Noronha-Blob et al. (1991) [2]
(R)-Oxybutynin acts as a competitive antagonist at postganglionic muscarinic acetylcholine receptors, with highest potency at M₃ and M₁ subtypes. M₃ receptors mediate detrusor smooth muscle contraction in the bladder, while M₁ receptors influence central nervous system pathways and salivary gland function [2] [3]. Binding studies show (R)-oxybutynin has 2-4 fold selectivity for M₁/M₃ over M₂ receptors (p<0.01) [2] [6]. This contrasts with non-selective antagonists like atropine. The (R)-enantiomer achieves bladder relaxation primarily through M₃ blockade in detrusor muscle, reducing involuntary contractions during bladder filling [3] [4]. Receptor occupancy studies confirm that therapeutic concentrations (1-10 nM) saturate >90% of M₃ receptors while sparing M₂ receptors that regulate cardiac function [3].
Beyond muscarinic antagonism, (R)-oxybutynin exhibits direct spasmolytic effects via voltage-gated calcium channel blockade. In vitro studies show it inhibits calcium influx in depolarized bladder smooth muscle cells at concentrations 500 times higher than required for muscarinic blockade [3] [5]. This dual mechanism—muscarinic antagonism plus calcium channel blockade—synergistically reduces detrusor contractility. However, the calcium antagonism is not stereoselective, with both enantiomers showing equivalent spasmolytic potency [2] [5]. The clinical relevance of calcium channel blockade remains secondary due to the high concentrations required, but may contribute to efficacy in neurogenic bladder dysfunction with exaggerated contractility [5].
(R)-Oxybutynin displays formulation-dependent absorption characteristics. Oral immediate-release formulations exhibit rapid absorption (Tₘₐₓ ≈1 hour) but low absolute bioavailability (7%) due to extensive first-pass metabolism [3] [10]. Intravesical administration increases (R)-enantiomer bioavailability to 10-22% by bypassing hepatic extraction [10]. Transdermal delivery achieves steady-state concentrations within 48 hours with bioavailability exceeding 30% due to avoidance of intestinal and hepatic metabolism [3] [6]. Population pharmacokinetic modeling indicates 23% inter-individual variability in absorption rate constants for oral formulations, contributing to unpredictable plasma exposures [10].
Table 2: Absorption Parameters of (R)-Oxybutynin by Route
Administration Route | Bioavailability (%) | Tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | Fluctuation Index |
---|---|---|---|---|
Oral Immediate-Release | 7 | 1.0 | 8.2 | 24% |
Intravesical Solution | 10-22 | 2.5 | 5.1 | 8% |
Transdermal Patch | >30 | 24-48 | 4.5 | <5% |
Source: Population PK model data from J Clin Pharmacol (2021) [10] and PharmaCompass [1]
(R)-Oxybutynin undergoes stereoselective hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), not CYP2D6 as previously hypothesized [7]. In vitro studies using human liver microsomes demonstrate CYP3A4 catalyzes N-dealkylation with Kₘ = 16.5 ± 5.2 μM and Vₘₐₓ = 76.8 ± 3.7 nmol/mg/h [7]. The (R)-enantiomer shows faster metabolic clearance than (S)-oxybutynin, resulting in lower plasma concentrations of the parent (R)-form [8] [10]. CYP3A4 inhibitors (e.g., ketoconazole) increase (R)-oxybutynin exposure 3-4 fold, while inducers (e.g., rifampin) reduce systemic exposure by >60% [3].
N-Desethyloxybutynin (DEO) is the primary active metabolite of (R)-oxybutynin, formed via CYP3A4-mediated oxidative N-deethylation. DEO exhibits equipotent antimuscarinic activity but penetrates salivary glands 5-fold more extensively than the parent compound [3] [6]. The DEO/(R)-oxybutynin plasma concentration ratio varies significantly by administration route:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7